The compound is cataloged under CAS number 70705-33-8 and has a molecular formula of with a molecular weight of approximately 204.23 g/mol. It is categorized as a specialty product for proteomics research and has been studied for its potential activity against multidrug-resistant tuberculosis strains .
The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves cyclization reactions of appropriate precursors. One common method includes the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous conditions without metal catalysts. This approach is favored for its simplicity and efficiency in producing the desired compound.
Another method involves the reaction between 2-aminopyridines and α-bromoketones or α-chloroketones in the presence of a base, typically conducted under reflux conditions. The initial step often includes the formation of an intermediate that subsequently undergoes cyclization to yield ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate .
The molecular structure of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate features a fused ring system comprising an imidazole and pyridine moiety. The imidazole ring contributes to the compound's basicity and potential interactions with biological targets.
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions:
These reactions are significant for further functionalizing the compound to enhance its biological activity or tailor it for specific applications in medicinal chemistry .
The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate primarily involves its interaction with biological targets relevant to disease pathways. Its analogs have shown significant activity against multidrug-resistant tuberculosis strains by disrupting cellular processes through specific enzyme inhibition or receptor binding.
The compound's efficacy is attributed to its ability to interact with key proteins involved in bacterial survival and replication. This interaction often leads to alterations in metabolic pathways that are critical for pathogen viability .
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate finds applications primarily in:
The versatility of this compound highlights its significance in ongoing research aimed at addressing challenging health issues such as antibiotic resistance and cancer treatment .
The imidazo[1,2-a]pyridine core is typically assembled via condensation between 2-aminopyridines and α-functionalized carbonyl partners. For Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, the 6-aminopyridine derivative serves as the primary precursor due to its inherent regiochemical bias. Contemporary cyclization approaches include:
Table 1: Cyclization Methods for Core Assembly
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
CuI/O₂ Oxidation | 80°C, DMSO, O₂ atmosphere | 82 | 12 h | Broad functional group tolerance |
Ultrasound (KI/TBHP) | H₂O, 40 kHz, 50°C | 85 | 2 h | Aqueous medium, catalyst-free |
Microwave (Pd-catalyzed) | 120°C, DMF, closed vessel | 68 | 0.3 h | Rapid, handles complex substrates |
Metal-free strategies address catalyst toxicity and residue concerns in pharmaceutical synthesis. A notable approach involves in situ generation of N-propargylpyridinium salts followed by base-mediated cycloisomerization:
Iodine catalysis offers an alternative metal-free route: Molecular iodine (10 mol%) in 1,2-dichloroethane promotes cycloisomerization of N-propargylamines derived from ethyl propiolate. This electrophilic activation strategy achieves 73% yield at 80°C within 6 hours and exhibits excellent regioselectivity (>98:2) [7].
The classical Gould-Jacobs reaction remains widely adopted for its operational simplicity. Ethyl chloroacetoacetate serves as the optimal electrophile for synthesizing Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate:
Solvent and catalyst systems profoundly influence reaction kinetics and purity:
Table 2: Optimized Conditions for Key Synthetic Routes
Parameter | Gould-Jacobs Route | Metal-Free Cycloisomerization | Cu-Catalyzed Oxidation |
---|---|---|---|
Ideal Solvent | Ethanol/water (4:1) | 1,2-Dichloroethane | DMSO |
Catalyst/Ligand | None (base only) | I₂ (10 mol%) | CuI/phenanthroline (2 mol%) |
Temperature | Reflux (80°C) | 80°C | 80°C |
Reaction Time | 6 h | 6 h | 12 h |
Max Yield Reported | 89% | 78% | 82% |
Synthetic routes exhibit distinct efficiency-sustainability tradeoffs:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: